molecular formula C19H20N2O2 B071664 Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-47-4

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B071664
CAS RN: 193979-47-4
M. Wt: 308.4 g/mol
InChI Key: RKFYYMREZGSLPU-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound . It is related to (6-METHYL-2-P-TOLYL-IMIDAZO [1,2-A]PYRIDIN-3-YL)-ACETONITRILE, which is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been studied extensively. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the molecular formula of (6-METHYL-2-P-TOLYL-IMIDAZO [1,2-A]PYRIDIN-3-YL)-ACETONITRILE is C17H15N3 .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs .

Scientific Research Applications

  • Binding to Benzodiazepine Receptors :

    • Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate, a similar compound, has shown selective binding to peripheral-type benzodiazepine receptors. This suggests potential applications in the modulation of benzodiazepine receptors, which are involved in various neurological processes (Schmitt, Bourguignon, Barlin, & Davies, 1997).
  • Anti-Inflammatory Activity :

    • A series of ethyl imidazo[1,2-a]pyridin-2-acetates, which are structurally similar to the compound , were synthesized and tested for anti-inflammatory activity. This suggests a potential application in developing anti-inflammatory agents (Abignente, Arena, de Caprariis, & Parente, 1976).
  • Synthesis and Reactivity :

    • Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates have been synthesized successfully via a reaction involving 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. This research provides insights into the reactivity and synthetic pathways for related compounds, which is crucial for their application in medicinal chemistry and material science (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
  • Novel Synthesis Methods :

    • New synthesis methods have been developed for derivatives of imidazo[1,2-a]pyridine, which may facilitate the creation of novel compounds with potential applications in various fields such as pharmaceuticals and materials science (Abe, Okumura, Suga, & Kakehi, 2010).

Mechanism of Action

The mechanism of action of related compounds has been explored. For instance, Zolpidem, which contains a similar structure, is a selective non-benzodiazepine GABAA receptor agonist .

properties

IUPAC Name

ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYMREZGSLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431288
Record name Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

CAS RN

193979-47-4
Record name Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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